Cytotoxic Potency in Doxorubicin-Resistant Leukemia: S-30-Hydroxygambogic Acid vs. Doxorubicin
S-30-hydroxygambogic acid demonstrates superior cytotoxic potency compared to the standard chemotherapeutic doxorubicin in the doxorubicin-resistant K562/R cell line, indicating potential utility in overcoming multidrug resistance (MDR) [1]. While doxorubicin shows a drastic 16.3-fold loss of activity in the resistant line, S-30-hydroxygambogic acid maintains comparable efficacy across both sensitive and resistant lines.
| Evidence Dimension | Cytotoxicity (IC50) in Human Leukemia Cell Lines |
|---|---|
| Target Compound Data | K562/S: 3.61 µM; K562/R: 4.49 µM |
| Comparator Or Baseline | Doxorubicin (comparator): K562/S: 0.66 µM; K562/R: 10.78 µM |
| Quantified Difference | Resistance Ratio (K562/R IC50 ÷ K562/S IC50): S-30-Hydroxygambogic acid = 1.24-fold; Doxorubicin = 16.33-fold |
| Conditions | Human leukemia K562/S (doxorubicin-sensitive) and K562/R (doxorubicin-resistant) cell lines in vitro |
Why This Matters
This evidence supports the procurement of S-30-hydroxygambogic acid for research focused on circumventing multidrug resistance, where standard chemotherapeutics like doxorubicin fail due to the overexpression of efflux pumps or other resistance mechanisms.
- [1] Han QB, Wang YL, Yang L, Tso TF, Qiao CF, Song JZ, Xu LJ, Chen SL, Yang DJ, Xu HX. A pair of novel cytotoxic polyprenylated xanthone epimers from gamboges. Chem Biodivers. 2006 Jan;3(1):101-5. doi: 10.1002/cbdv.200690000. View Source
